

physical and chemical properties of 2-Bromo-2'-methoxyacetophenone

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Compound of Interest

Compound Name: **2-Bromo-2'-methoxyacetophenone**

Cat. No.: **B031171**

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An In-depth Technical Guide to 2-Bromo-2'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-methoxyacetophenone, a substituted acetophenone derivative, is a key organic intermediate with significant applications in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a brominated α -carbon and a methoxy-substituted phenyl ring, render it a versatile building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of **2-Bromo-2'-methoxyacetophenone**, with a focus on its relevance to researchers and professionals in the field of drug discovery.

Physicochemical Properties

2-Bromo-2'-methoxyacetophenone is a solid at room temperature, with solubility in various organic solvents.^[1] Key physicochemical data are summarized in the tables below for easy reference.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-Bromo-1-(2-methoxyphenyl)ethanone
Synonyms	2'-Methoxyphenacyl bromide, o-Methoxyphenacyl bromide, α -Bromo-o-methoxyacetophenone
CAS Number	31949-21-0 [2]
Molecular Formula	C ₉ H ₉ BrO ₂ [2]
Molecular Weight	229.07 g/mol [2]
InChI	InChI=1S/C9H9BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3
InChIKey	GKNCPTLOPRDYMH-UHFFFAOYSA-N
SMILES	COc1ccccc1C(=O)CBr

Table 2: Physical and Chemical Properties

Property	Value	Reference
Physical State	Solid, Crystalline Powder	[3]
Color	White to off-white	[3]
Melting Point	43-45 °C	[3]
Boiling Point	130 °C at 1 mmHg	[3]
Solubility	Insoluble in water. Soluble in DMSO, methanol, and most organic solvents.	[1]
Flash Point	113 °C (closed cup)	[3]
Storage Temperature	2-8°C	[3]

Synthesis and Purification

The synthesis of **2-Bromo-2'-methoxyacetophenone** typically involves the α -bromination of 2'-methoxyacetophenone. Several methods have been reported, with the choice of brominating agent and reaction conditions influencing the yield and purity of the product.

Experimental Protocol: Synthesis via Bromination with Copper(II) Bromide

This protocol describes a common method for the synthesis of **2-Bromo-2'-methoxyacetophenone** using copper(II) bromide as the brominating agent.

Materials:

- 2'-methoxyacetophenone
- Copper(II) bromide
- Ethyl acetate
- Chloroform
- Diatomaceous earth
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Round-bottom flask
- Reflux condenser
- Stirrer
- Heating mantle
- Filtration apparatus

- Rotary evaporator

Procedure:

- To a two-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add copper(II) bromide (2.2 equivalents) and ethyl acetate.
- Heat the mixture to 70 °C with stirring under a nitrogen atmosphere for 5 minutes.
- Slowly add a solution of 2'-methoxyacetophenone (1 equivalent) in chloroform to the reaction mixture.
- Reflux the reaction mixture for 8 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Filter the mixture through a pad of diatomaceous earth and wash the filter cake with ethyl acetate.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure **2-Bromo-2'-methoxyacetophenone**.

Purification Protocol: Recrystallization

For further purification, recrystallization can be performed.

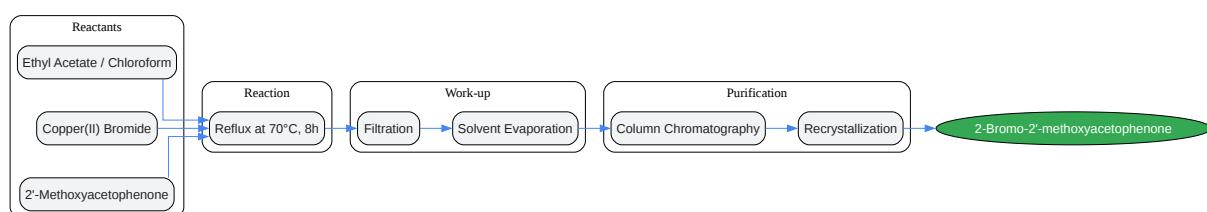
Materials:

- Crude **2-Bromo-2'-methoxyacetophenone**
- Ethanol (or another suitable solvent)
- Erlenmeyer flask
- Heating plate
- Ice bath

- Buchner funnel and flask
- Filter paper

Procedure:

- Dissolve the crude **2-Bromo-2'-methoxyacetophenone** in a minimal amount of hot ethanol in an Erlenmeyer flask.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
- Allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals under vacuum.



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Caption: Synthetic workflow for **2-Bromo-2'-methoxyacetophenone**.

Spectroscopic Characterization

The structure of **2-Bromo-2'-methoxyacetophenone** can be unequivocally confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

- ^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.
- The sample is dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

^1H NMR (300 MHz, CDCl_3):

- δ 7.81 (dd, $J = 7.8, 1.8$ Hz, 1H): Aromatic proton ortho to the carbonyl group.
- δ 7.52 (td, $J = 7.8, 1.8$ Hz, 1H): Aromatic proton para to the methoxy group.
- δ 7.05-6.96 (m, 2H): Aromatic protons ortho and para to the methoxy group.
- δ 4.61 (s, 2H): Methylene protons of the $-\text{COCH}_2\text{Br}$ group.
- δ 3.94 (s, 3H): Methyl protons of the methoxy group ($-\text{OCH}_3$).

^{13}C NMR (75 MHz, CDCl_3):

- δ 192.3: Carbonyl carbon (C=O).
- δ 158.8: Aromatic carbon attached to the methoxy group.
- δ 134.9, 131.6, 124.9, 121.2, 111.7: Aromatic carbons.
- δ 56.0: Methoxy carbon ($-\text{OCH}_3$).
- δ 38.0: Methylene carbon ($-\text{CH}_2\text{Br}$).

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

- The FTIR spectrum is typically recorded using the KBr pellet method or as a thin film on NaCl plates.
- The sample is scanned over the range of 4000-400 cm^{-1} .

Characteristic Peaks:

- $\sim 1680 \text{ cm}^{-1}$: Strong absorption due to the C=O stretching of the ketone.
- $\sim 1600, 1490 \text{ cm}^{-1}$: C=C stretching vibrations of the aromatic ring.
- $\sim 1250 \text{ cm}^{-1}$: C-O stretching of the aryl ether.
- $\sim 750 \text{ cm}^{-1}$: C-H bending of the ortho-disubstituted benzene ring.
- $\sim 680 \text{ cm}^{-1}$: C-Br stretching vibration.

Mass Spectrometry (MS)

Experimental Protocol:

- Electron Ionization Mass Spectrometry (EI-MS) is commonly used.
- The sample is introduced into the ion source, and the resulting fragments are analyzed.

Fragmentation Pattern:

- m/z 228/230 (M^+): Molecular ion peaks corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br) in approximately a 1:1 ratio.
- m/z 135: A prominent peak corresponding to the $[\text{CH}_3\text{OC}_6\text{H}_4\text{CO}]^+$ fragment (methoxyphenylacetylum ion), formed by the loss of the bromine radical and a methylene group.
- m/z 107: Loss of CO from the m/z 135 fragment, resulting in the $[\text{CH}_3\text{OC}_6\text{H}_4]^+$ ion.

- m/z 77: Phenyl cation $[C_6H_5]^+$.

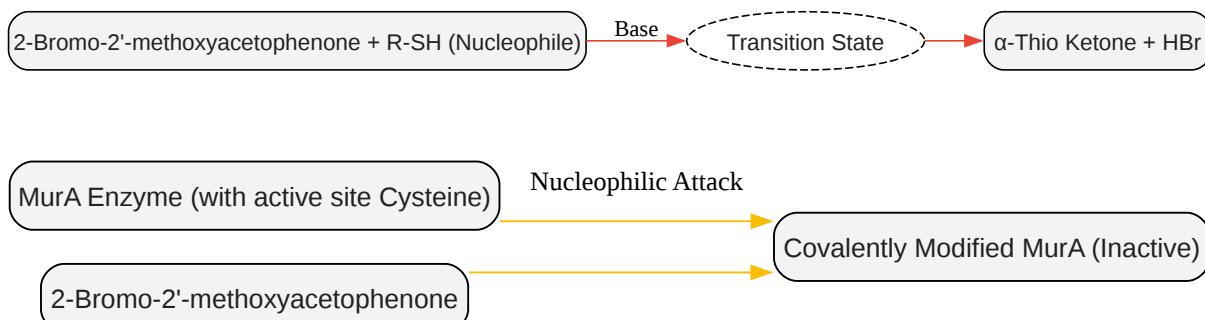
Chemical Reactivity

The chemical reactivity of **2-Bromo-2'-methoxyacetophenone** is primarily dictated by the presence of the α -bromo ketone functionality, which is a potent electrophile susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The bromine atom can be readily displaced by a variety of nucleophiles, making this compound a valuable precursor for the synthesis of more complex molecules.

Example: Reaction with a Thiol **2-Bromo-2'-methoxyacetophenone** can react with thiols ($R-SH$) in the presence of a base to form α -thio ketones. This reaction is useful in the synthesis of various heterocyclic compounds and other sulfur-containing molecules.



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